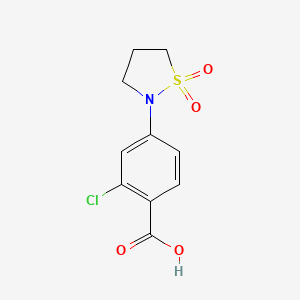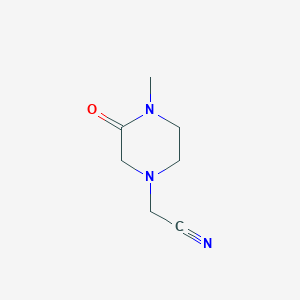
2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile
Vue d'ensemble
Description
“2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1339077-97-2 . It has a molecular weight of 153.18 and its IUPAC name is (4-methyl-3-oxo-1-piperazinyl)acetonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Antithrombotic and Antitumor Applications
- Platelet Aggregation Inhibition: A study by Kitamura et al. (2001) synthesized a series of 2-oxopiperazine derivatives, targeting the inhibition of platelet aggregation. Among these, a specific compound showed potent effects on preventing arterial thrombus formation with a good dissociation between efficacy and bleeding side effects, indicating potential in treating thrombotic diseases (Kitamura et al., 2001).
- Antitumor Properties: Another research by Makarov et al. (2016) focused on synthesizing novel phosphonate derivatives of 3,5-bis(arylidene)-4-piperidones, which exhibited inhibitory properties toward various human cancer cell lines, demonstrating their potential as antitumor agents (Makarov et al., 2016).
Synthesis and Chemical Properties
- Novel Heterocyclic Systems: Medvedeva et al. (2015) investigated the synthesis of novel annelated 2-oxopiperazines, highlighting the versatility of methyl (3-oxopiperazin-2-ylidene) acetate in reacting with N-arylmaleimides to form previously undescribed compounds with potential applications in medicinal chemistry (Medvedeva et al., 2015).
- Cyclization Reactions: Research by Shikhaliev et al. (2008) explored the cyclization of aryl-, aroyl-, and cyanamides with various substrates, including methyl 2-(3-oxopiperazin-2-yl)acetate, leading to diverse heterocyclic compounds. This demonstrates the compound's utility in generating structurally complex and potentially bioactive molecules (Shikhaliev et al., 2008).
Antimicrobial and Nootropic Agents
- Potential Antimicrobial Agents: A study by Zaidi et al. (2021) on the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons showed significant yields and demonstrated antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial drugs (Zaidi et al., 2021).
- Nootropic Activity: Research on the synthesis of 1,4-disubstituted 2-oxopyrrolidines by Valenta et al. (1994) investigated their potential nootropic (cognitive-enhancing) activities. This illustrates the utility of derivatives in exploring treatments for cognitive disorders (Valenta et al., 1994).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGPHJCWGZELLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



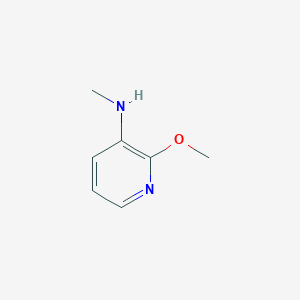
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)


![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
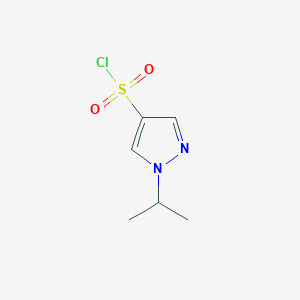


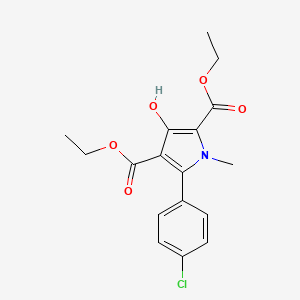
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)

